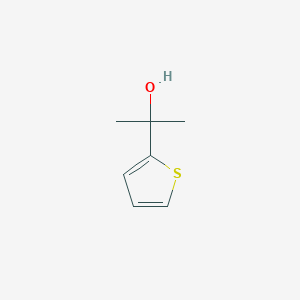
2-(噻吩-2-基)丙-2-醇
描述
2-(Thiophen-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H10OS and its molecular weight is 142.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Thiophen-2-yl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Thiophen-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
基于噻吩的类似物,例如“2-(噻吩-2-基)丙-2-醇”,由于其作为生物活性化合物的潜力,一直是许多科学家的研究重点 . 它们对于医药化学家改进具有多种生物效应的先进化合物起着至关重要的作用 . 例如,舒普生具有一个 2-取代噻吩骨架,被称为非甾体抗炎药 .
工业化学
噻吩衍生物在工业化学中被用作腐蚀抑制剂 . 这使得“2-(噻吩-2-基)丙-2-醇”成为在需要防腐蚀的行业中应用的潜在候选者。
材料科学
噻吩介导的分子在有机半导体的进步中发挥着突出作用 . 这表明“2-(噻吩-2-基)丙-2-醇”可用于开发新型有机半导体材料。
有机发光二极管 (OLED)
噻吩衍生物用于有机发光二极管 (OLED) 的制造 . 因此,“2-(噻吩-2-基)丙-2-醇”有可能用于 OLED 的生产。
有机场效应晶体管 (OFET)
噻吩介导的分子在有机场效应晶体管 (OFET) 的开发中也发挥着作用 . 这表明“2-(噻吩-2-基)丙-2-醇”可用于创建新型 OFET。
抗菌性能
噻吩衍生物表现出许多药理特性,例如抗菌性能 . 这表明“2-(噻吩-2-基)丙-2-醇”有可能用于开发新型抗菌药物。
有机电子器件
在常见有机溶剂中溶解度有限的化合物,例如“2-(噻吩-2-基)丙-2-醇”,对于通过蒸汽蒸发制备的有机电子器件来说是有希望的候选者 .
抗菌性能
丙-2-醇是“2-(噻吩-2-基)丙-2-醇”的组成部分,具有杀菌活性,尽管它在生物膜中生长的细菌细胞中通常效果不佳 . 这表明“2-(噻吩-2-基)丙-2-醇”具有潜在的防腐应用。
安全和危害
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
Thiophene-based analogs, like “2-(Thiophen-2-yl)propan-2-ol”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.
作用机制
Target of Action
Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions between 2-(Thiophen-2-yl)propan-2-ol and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives, however, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the known biological activities of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
生化分析
Biochemical Properties
2-(Thiophen-2-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have implications for drug design and toxicity studies . Additionally, 2-(Thiophen-2-yl)propan-2-ol has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
The effects of 2-(Thiophen-2-yl)propan-2-ol on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Thiophen-2-yl)propan-2-ol can activate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . It also affects the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, 2-(Thiophen-2-yl)propan-2-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 2-(Thiophen-2-yl)propan-2-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-2-yl)propan-2-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Thiophen-2-yl)propan-2-ol is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-(Thiophen-2-yl)propan-2-ol has been associated with changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-2-yl)propan-2-ol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of 2-(Thiophen-2-yl)propan-2-ol .
Metabolic Pathways
2-(Thiophen-2-yl)propan-2-ol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, which may have implications for its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of 2-(Thiophen-2-yl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cells, 2-(Thiophen-2-yl)propan-2-ol can bind to intracellular proteins, which can influence its localization and accumulation . These interactions are crucial for understanding the compound’s pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Thiophen-2-yl)propan-2-ol is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
2-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-7(2,8)6-4-3-5-9-6/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTAVQQTGWOIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277426 | |
| Record name | 2-(thiophen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-62-4 | |
| Record name | 5331-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(thiophen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Thiophen-2-yl)propan-2-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9E6L57KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the anticancer potential of the compound containing the 2-(Thiophen-2-yl)propan-2-ol moiety described in the research?
A1: The research article investigates Trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol (compound 3) for its anticancer activity. While the study doesn't isolate the specific impact of the 2-(Thiophen-2-yl)propan-2-ol moiety, it reveals that compound 3 exhibits promising anticancer properties. In a zebrafish embryo model, compound 3 demonstrated higher toxicity compared to other tested compounds, suggesting potential anticancer activity []. Further investigation revealed that this toxicity was linked to increased cell death, as indicated by apoptotic staining assays []. While this research provides a starting point, further studies are needed to fully understand the role of the 2-(Thiophen-2-yl)propan-2-ol moiety in the observed anticancer activity and to explore its potential as a building block for novel anticancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





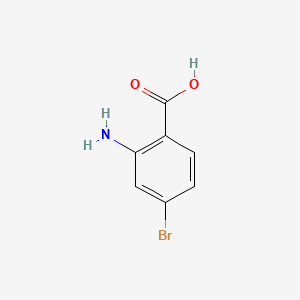
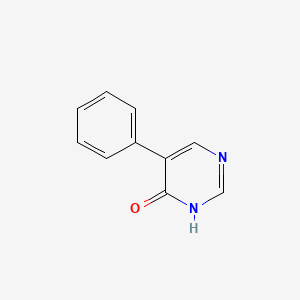
![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)


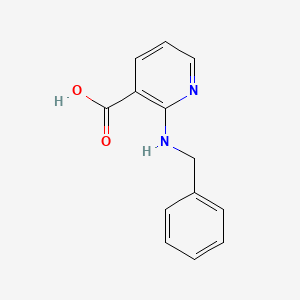
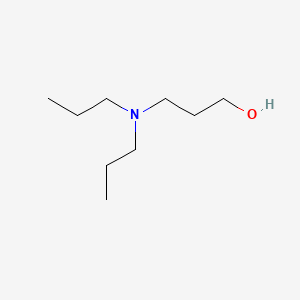



![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
